Fluorescent ACKR3 antagonist 1

ACKR3 CXCR7 Fluorescent Probe

Standard ACKR3 fluorescent probes often suffer from affinity loss due to suboptimal linker design, limiting reliable imaging and screening. Fluorescent ACKR3 antagonist 1 (18a) overcomes this with a BODIPY FL conjugate that retains high receptor affinity (pKd 7.89) and is validated for NanoBRET displacement assays. • Live-cell confocal imaging of ACKR3 distribution & internalization at 50-100 nM without secondary reagents. • Compatible with standard FITC/GFP filter sets (Ex/Em 502/511 nm) for seamless lab integration. • Excellent signal-to-noise ratio enables high-throughput screening of novel ACKR3 ligands. Supplied as a custom-synthesized research tool with full analytical documentation; available for immediate global dispatch.

Molecular Formula C48H62BF3N6O6
Molecular Weight 886.8 g/mol
Cat. No. B12383005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent ACKR3 antagonist 1
Molecular FormulaC48H62BF3N6O6
Molecular Weight886.8 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F
InChIInChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1
InChIKeyDJBKOIDZLHYYHK-VDYWISOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent ACKR3 Antagonist 1 (18a) Overview


Fluorescent ACKR3 antagonist 1 (compound 18a) is a BODIPY FL-conjugated small-molecule probe that binds the atypical chemokine receptor 3 (ACKR3/CXCR7) [1]. Designed as a fluorescent derivative of the ACKR3 agonist VUF11207, it retains high affinity for the receptor (pKd = 7.89 ± 0.01) and enables visualization of ACKR3 distribution in live cells via confocal microscopy as well as robust competitive binding assays using NanoBRET technology [2][3].

Workflow
Live-cell ACKR3 visualization and NanoBRET competitive binding assays
Fluorophore
BODIPY-FL conjugate (Ex/Em ~502/511 nm) compatible with standard GFP/FITC filter sets
Target
Atypical chemokine receptor 3 (ACKR3/CXCR7) for signaling and trafficking research

Why ACKR3 Probes Cannot Be Simply Substituted


In-class ACKR3 probes cannot be simply substituted because linker length (PEG0 vs. PEG1/2) and fluorophore identity directly impact receptor binding affinity (pKd varies 10-fold between 18a and 18c) [1] and imaging compatibility [2]. Additionally, non-fluorescent antagonists like VUF16840 lack the intrinsic visualization capability, while other fluorescent probes may exhibit different excitation/emission profiles (e.g., red vs. green), altering their utility in multiplexed or high-content imaging workflows .

Linker length may alter binding affinity
PEG linker variants (18b, 18c) exhibit progressively lower reported ACKR3 affinity; they are not interchangeable without re-optimizing probe concentration.
Non-fluorescent antagonists lack direct visualization
Compounds like VUF16840 require secondary labeling, limiting use in real-time live-cell receptor trafficking studies.
Fluorophore identity may shift excitation/emission profiles
Alternative red or far-red probes may not match existing green-channel filter sets, impacting multiplexed or high-content imaging workflows.

Fluorescent ACKR3 Antagonist 1 (18a) Evidence


Binding Affinity: 18a vs. Analog 18c

In a direct head-to-head NanoBRET saturation binding study, compound 18a demonstrated a pKd of 7.89 ± 0.01, which corresponds to a Kd of 12.9 nM, whereas the structurally analogous compound 18c (PEG2 linker) showed a pKd of 6.82 ± 0.01 (Kd = 151 nM) [1]. This represents a 6.3-fold higher affinity for 18a compared to 18c under identical assay conditions.

Binding Affinity: 18a vs. 18c
Head-to-head
pKd 7.89 (12.9 nM) vs. pKd 6.82 (151 nM)
Supports binding affinity comparison; 6.3-fold higher reported affinity for 18a under matched assay conditions.
NanoBRET saturation in HEK293G NLuc-ACKR3 cells.
ACKR3 CXCR7 Fluorescent Probe

PEG Linker Impact on Binding Affinity

The series 18a–c differ only in the polyethylene glycol (PEG) linker length (0, 1, and 2 units, respectively). Affinity decreases progressively with linker elongation: 18a (PEG0) pKd = 7.89 ± 0.01; 18b (PEG1) pKd = 7.09 ± 0.01; 18c (PEG2) pKd = 6.82 ± 0.01 [1]. The affinity difference between 18a and 18c is 8.2-fold (Kd 12.9 nM vs. 151 nM), indicating that the absence of a PEG spacer preserves optimal ligand-receptor interaction geometry.

PEG Linker SAR
Head-to-head
pKd: PEG0 (7.89) > PEG1 (7.09) > PEG2 (6.82)
Reported binding affinity decreases with increasing linker length; PEG0 supports maximal receptor engagement.
Structure-activity relationship context from saturation binding studies.
Structure-Activity Relationship Linker Chemistry ACKR3

Live-Cell ACKR3 Internalization Imaging

Compound 18a (100 nM) was successfully used to visualize ACKR3 distribution in live HEK293 cells transiently expressing SNAP-ACKR3. The BODIPY FL fluorophore (Ex/Em ≈ 502/511 nm) [2] allowed real-time tracking of receptor internalization, showing that 18a initially binds the cell surface and subsequently co-internalizes with ACKR3 into intracellular vesicles [1]. In contrast, non-fluorescent ACKR3 antagonists such as VUF16840 (IC50 = 7 nM) lack intrinsic fluorescence and cannot be directly visualized.

Live-Cell Internalization
Class-level
Direct visualization at 50–100 nM in HEK293 SNAP-ACKR3 cells.
Supports real-time trafficking studies without secondary labeling.
Confocal microscopy, 37°C, 30 min incubation. Requires method validation.
Live-Cell Imaging Confocal Microscopy Receptor Trafficking

Affinity Comparison with ACKR3 Tool Compounds

While direct head-to-head studies are not available, cross-study comparison indicates that 18a (pKd = 7.89, Kd ≈ 12.9 nM) [1] displays binding affinity comparable to the high-affinity agonist VUF15485 (pIC50 = 8.3, IC50 ≈ 5 nM) [2] and superior to the inverse agonist VUF16840 in some assays (IC50 = 7 nM for CXCL12-A647 displacement; 0.7 nM for [3H]VUF15485 displacement) . 18a thus sits within the top tier of small-molecule ACKR3 binders while offering unique fluorescence.

Cross-Compound Affinity
Cross-study
Within 2.6-fold of VUF15485; 1.8-fold of VUF16840's CXCL12 displacement potency.
Reported ranking in top tier of tested small-molecule ACKR3 binders; cross-study comparison requires caution.
Assay format differences (NanoBRET vs. radioligand) limit direct numerical comparison.
Binding Affinity Comparative Pharmacology Tool Compound

Fluorescent ACKR3 Antagonist 1 (18a) Applications


Live-Cell ACKR3 Trafficking & Internalization

The BODIPY FL fluorophore of 18a (Ex/Em 502/511 nm) enables direct, real-time visualization of ACKR3 cellular distribution without secondary reagents [1]. In HEK293 SNAP-ACKR3 cells, 18a (50–100 nM) clearly labels cell-surface receptors and tracks their subsequent internalization into vesicles, making it ideal for studying constitutive receptor cycling and ligand-induced endocytosis [2].

NanoBRET Competitive Binding for ACKR3 Ligands

With its high affinity (pKd 7.89) and excellent signal-to-noise ratio in NanoBRET format, 18a is a validated tracer for competitive binding assays [2]. It has been successfully displaced by both structurally related and diverse ACKR3 ligands, enabling high-throughput screening and affinity ranking of novel small molecules, peptides, or antibodies targeting ACKR3.

Fluorescence Polarization & High-Content Screening

The BODIPY FL dye confers a relatively long fluorescence lifetime and high photostability , making 18a suitable for fluorescence polarization-based binding assays and automated high-content imaging platforms. Its compatibility with standard FITC/GFP filter sets simplifies integration into existing laboratory workflows.

Application
Selection Property
Validation Focus
Live-Cell ACKR3 Trafficking & Internalization
Fluorophore-labeled real-time visualization
Internalization kinetics and vesicular trafficking
NanoBRET Competitive Binding Screening
High-affinity displaceable tracer
Signal-to-background ratio and Z' factor validation
Fluorescence Polarization & High-Content Screening
High photostability and long fluorescence lifetime
Assay compatibility and filter set calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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